molecular formula C10H11BrO2 B154260 4-(3-Bromophenyl)butanoic acid CAS No. 899350-32-4

4-(3-Bromophenyl)butanoic acid

Cat. No. B154260
CAS RN: 899350-32-4
M. Wt: 243.1 g/mol
InChI Key: MJSLVHKDBWJPCL-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)butanoic acid is a brominated aromatic compound that is structurally related to various other compounds synthesized for different applications, such as pharmaceuticals and attractants for agricultural pests. Although the provided papers do not directly discuss 4-(3-Bromophenyl)butanoic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 4-(3-Bromophenyl)butanoic acid.

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves multi-step reactions, including bromination, condensation, and reduction processes. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation and a reduction reaction, yielding a 68% yield . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction and ring-opening, suitable for industrial-scale production . These methods could potentially be adapted for the synthesis of 4-(3-Bromophenyl)butanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as FT-IR, GC-MS, and NMR . X-ray crystallography can also be used to determine the precise structure of such compounds, as demonstrated for amino-3-fluorophenyl boronic acid . These techniques would be applicable for analyzing the molecular structure of 4-(3-Bromophenyl)butanoic acid to confirm its synthesis and to understand its structural properties.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including Suzuki cross-coupling and other reactions relevant to organic synthesis . The reactivity of the bromine atom makes these compounds versatile intermediates for further chemical transformations. The chemical behavior of 4-(3-Bromophenyl)butanoic acid would likely be influenced by the presence of the bromine atom and the carboxylic acid group, enabling it to undergo reactions typical for these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as vibrational spectra, hyperpolarizability, and molecular orbitals, can be studied using computational methods and spectroscopy . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. For 4-(3-Bromophenyl)butanoic acid, similar analyses would provide insights into its reactivity, stability, and suitability for various applications.

Scientific Research Applications

1. Development of Anti-Diabetic Agents

4-(3-Bromophenyl)butanoic acid is used in the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing promise as anti-diabetic agents. This study involved a series of chemical transformations and evaluations of antidiabetic potential, revealing that certain compounds exhibited significant inhibition of the α-glucosidase enzyme, indicating potential use in diabetes treatment (Nazir et al., 2018).

2. Synthesis of LY518674 Intermediate

A research outlined a solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an important intermediate in the creation of LY518674. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid, highlighting an environmentally friendly approach to producing significant pharmaceutical intermediates (Delhaye et al., 2006).

3. Antibacterial Compounds Synthesis

This compound serves as a starting material for synthesizing a series of heterocyclic compounds with expected antibacterial activities. The study focused on preparing aroylacrylic acids, pyridazinones, and furanones derivatives, with potential applications in combating bacterial infections (El-Hashash et al., 2015).

4. Borylation in Organometallic Chemistry

In the field of organometallic chemistry, ω-(4-Bromophenyl)alkanoic acids, closely related to 4-(3-Bromophenyl)butanoic acid, were synthesized and used for borylation studies. This research provides insights into novel methods of synthesizing organoboron compounds, which are essential in various chemical reactions (Zaidlewicz & Wolan, 2002).

5. Development of Synthetic Ion Channels

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a derivative, has been utilized to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This application is significant in the field of nanotechnology and could lead to advancements in controlled release systems, sensing technologies, and information processing (Ali et al., 2012).

6. Thymidylate Synthase Inhibitors Synthesis

4-(3-Amino-2-carboxy phenyl) butanoic acid, a derivative, acts as a key intermediate for synthesizing new thymidylate synthase inhibitors. This demonstrates its utility in creating novel compounds that could have therapeutic applications, especially in cancer treatment (Yuan Guo-qing, 2013).

Safety And Hazards

The safety data sheet for a related compound, Butyric acid, indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

4-(3-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSLVHKDBWJPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592857
Record name 4-(3-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)butanoic acid

CAS RN

899350-32-4
Record name 4-(3-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-bromophenyl)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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